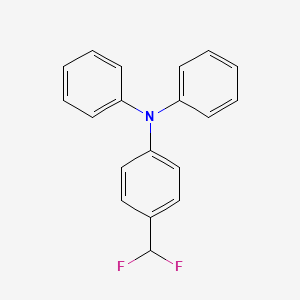

4-(Difluoromethyl)-N,N-diphenylaniline

Descripción

4-(Difluoromethyl)-N,N-diphenylaniline is a triphenylamine derivative featuring a difluoromethyl (-CF₂H) substituent at the para position of the central aromatic ring. This compound belongs to a class of molecules widely studied for their electronic and photophysical properties, particularly in organic electronics and fluorescence-based applications. The difluoromethyl group introduces both electron-withdrawing effects (due to fluorine's electronegativity) and enhanced lipophilicity, which can influence solubility, charge transfer dynamics, and intermolecular interactions .

Propiedades

Fórmula molecular |

C19H15F2N |

|---|---|

Peso molecular |

295.3 g/mol |

Nombre IUPAC |

4-(difluoromethyl)-N,N-diphenylaniline |

InChI |

InChI=1S/C19H15F2N/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H |

Clave InChI |

FNXKRCYRFYFZHN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)F |

Origen del producto |

United States |

Métodos De Preparación

Transition Metal-Catalyzed Cross-Coupling Approach

A prominent method for synthesizing this compound involves nickel-catalyzed cross-coupling reactions using arylboronic acids and difluoromethylated aniline derivatives.

-

- Catalyst: Nickel(II) triflate (Ni(OTf)2) at 5 mol%

- Ligands: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) at 5 mol%, triphenylphosphine (PPh3) at 10 mol%

- Base: Potassium carbonate (K2CO3), 3 equivalents

- Solvent: 1,4-Dioxane

- Temperature: 80 °C

- Time: 24 hours

- Atmosphere: Nitrogen inert atmosphere

- Workup: Dilution with ethyl acetate, filtration through celite, concentration, and purification by flash column chromatography

-

- The reaction yields this compound in approximately 69% yield as determined by ^19F NMR spectroscopy.

- The product is isolated as a colorless solid or oil depending on purification conditions.

-

- The reaction likely proceeds via oxidative addition of the arylboronic acid to the nickel catalyst, followed by transmetallation with the difluoromethylated aniline derivative and reductive elimination to form the C–C bond.

| Parameter | Details |

|---|---|

| Catalyst | Ni(OTf)2 (5 mol%) |

| Ligands | dtbpy (5 mol%), PPh3 (10 mol%) |

| Base | K2CO3 (3 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 80 °C |

| Time | 24 h |

| Atmosphere | N2 (inert) |

| Yield | 69% (by ^19F NMR) |

This method is documented in the Royal Society of Chemistry supporting information for a related publication, indicating high specificity and moderate to good yields for the difluoromethylated aniline derivatives.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Precursor Synthesis

While direct methods for this compound are limited, the compound can be accessed via Suzuki-Miyaura coupling of suitable boronate esters and aryl halides, followed by functional group transformations.

-

- Starting from 4-bromotriphenylamine, bis(pinacolato)diboron is reacted in the presence of potassium acetate and PdCl2(dppf) catalyst in N,N-dimethylformamide at 80 °C for 30 hours under nitrogen.

- The resulting boronate ester intermediate can be further coupled with difluoromethylated aryl halides or aldehydes under Pd(0) catalysis with bases such as potassium carbonate or cesium carbonate in mixed solvents like tetrahydrofuran/water or toluene/ethanol/water.

| Step | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boronate ester formation | PdCl2(dppf), KOAc, DMF, 80 °C, 30 h, N2 | 96 | High yield, isolated as oily substance |

| Suzuki coupling | Pd(PPh3)4, K2CO3, THF/H2O, 70 °C, 5 h | 75 | Purified by silica gel chromatography |

| Alternative coupling | Pd(PPh3)4, Cs2CO3, toluene/EtOH/H2O, 90 °C, 48 h | 90 | Schlenk technique, inert atmosphere |

- Characterization:

- Products confirmed by high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

This multi-step approach allows for modular synthesis of diphenylamino derivatives with difluoromethyl substituents, enabling structural diversity.

Fluorination and Reduction Routes for Difluoromethylated Aniline Derivatives

Indirect preparation of difluoromethylated aniline derivatives involves initial synthesis of difluoromethoxy or difluoromethyl substituted nitrobenzenes followed by catalytic reduction to the corresponding amines.

Example Method for 4-(Difluoromethoxy)aniline:

- Reaction of 4-nitrophenol with sodium hydroxide to form sodium acetamidophenate.

- Treatment with monochlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.

- Catalytic reduction of the nitro group to amino using ferric oxide and activated carbon with hydrazine and water as reducing agents.

-

- High overall yield (~90% total recovery in two steps).

- High purity (>98.5%).

- Low cost and environmentally benign process.

- Suitable for industrial scale-up.

Although this method specifically targets 4-(difluoromethoxy)aniline, analogous strategies could be adapted for difluoromethyl derivatives by modifying the fluorination reagent and conditions.

Aromatic Amination via Phenol-Aniline Coupling

A classical approach to diphenylamines involves heat-induced reaction of anilines with phenols or halogenated aromatic compounds under catalytic conditions.

- Patent Example:

- Heat reaction of aniline or phenylenediamine with excess phenol under controlled conditions yields diphenylamine derivatives.

- Catalysts such as palladium complexes may be employed to enhance selectivity and yield.

This method provides a potential route to N,N-diphenylated anilines, which can be further functionalized to introduce difluoromethyl groups by subsequent fluorination or cross-coupling steps.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 4-(Difluoromethyl)-N,N-diphenylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Aplicaciones Científicas De Investigación

4-(Difluoromethyl)-N,N-diphenylaniline has diverse applications in scientific research, including:

Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and selectivity towards various biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparación Con Compuestos Similares

Structural and Substituent Effects

Key structural analogs and their substituent effects are summarized below:

Notes:

- Fluoro substituents (e.g., 4-fluoro analog) exhibit weaker electron withdrawal than nitro or CF₃ groups but enhance stability against oxidative degradation .

Photophysical and Electronic Properties

Table 2: Photophysical Data of Selected Analogs

Insights :

- The difluoromethyl derivative is expected to exhibit absorption/emission profiles between fluoro and nitro analogs (~360–480 nm), with moderate quantum yields suitable for optoelectronic applications.

- Benzothiazole-containing analogs demonstrate the largest Stokes shifts due to pronounced ICT, a property that could be modulated in the difluoromethyl variant by adjusting substituent polarity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Difluoromethyl)-N,N-diphenylaniline?

- Methodological Answer : Two primary approaches are viable:

- Cross-coupling reactions : Utilize palladium-catalyzed Buchwald-Hartwig amination between 4-bromo-N,N-diphenylaniline and difluoromethyl precursors. Optimize catalyst loading (e.g., Pd(OAc)₂ with Xantphos) and solvent systems (toluene/DMF) to achieve yields >90% .

- Schiff base formation : React N,N-diphenyl-p-phenylenediamine with difluoromethyl ketones under acidic conditions (acetic acid/ethanol). Monitor reaction progress via TLC and purify via ethanol recrystallization .

Q. Which characterization techniques are critical for confirming structural integrity?

- Methodological Answer :

- NMR spectroscopy : Analyze and NMR to confirm substitution patterns and fluoromethyl integration (e.g., δ ~5.5 ppm for CFH protons) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–N–C angles ~120°) to validate molecular geometry .

- Mass spectrometry : Use MALDI-TOF or ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 344.3) .

Q. How does recrystallization improve purity for spectroscopic studies?

- Methodological Answer : Ethanol recrystallization removes unreacted precursors and byproducts. Optimize solvent ratios (e.g., 3:1 ethanol/water) and cooling rates (0.5°C/min) to obtain single crystals for XRD analysis. Purity >98% is achievable with two recrystallization cycles .

Advanced Research Questions

Q. How do fluorinated substituents influence excited-state properties in optoelectronic applications?

- Methodological Answer : The difluoromethyl group enhances electron-withdrawing effects, stabilizing charge-transfer (CT) states. Use time-dependent DFT (TD-DFT) to simulate excited-state geometries and compare with experimental UV-Vis/emission spectra. Fluorine’s inductive effect reduces HOMO-LUMO gaps by ~0.3 eV, improving charge separation in OLEDs .

Q. What computational strategies predict charge transport in organic semiconductors?

- Methodological Answer :

- DFT calculations : Optimize ground-state geometries (B3LYP/6-31G*) and calculate reorganization energies (<0.25 eV) to assess hole/electron mobility .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···π contacts) to correlate crystal packing with charge-carrier mobility .

Q. How can this compound be integrated into thermally activated delayed fluorescence (TADF) materials?

- Methodological Answer : Design donor-acceptor systems by coupling the triphenylamine core (donor) with electron-deficient acceptors (e.g., benzothiadiazole). Tune the dihedral angle between donor and acceptor (>30°) to minimize ΔE (<0.2 eV) and enable efficient reverse intersystem crossing. Validate via transient photoluminescence decay measurements .

Q. What role does this compound play in metal-ion sensing?

- Methodological Answer : The Schiff base derivative (e.g., this compound coupled with aldehydes) acts as a fluorescence "turn-on" sensor for Cu. Coordinate metal ions to inhibit C=N isomerization, enhancing quantum yield from <0.1 to >0.5. Optimize detection limits (<10 nM) via Stern-Volmer analysis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields (70–98%)?

- Methodological Answer : Variability arises from catalyst deactivation or solvent polarity. For Pd-catalyzed routes, ensure rigorous degassing (N/vacuum cycles) to prevent palladium oxidation. Compare yields under inert vs. ambient conditions to identify oxygen-sensitive steps .

Q. Why do computational predictions of emission wavelengths deviate from experimental data?

- Methodological Answer : TD-DFT often underestimates solvatochromic effects. Include implicit solvent models (e.g., PCM for ethanol) and compare with experimental λ in thin films vs. solution. Adjust torsional barriers for fluoromethyl groups to match Stokes shifts .

Methodological Tables

| Property | Experimental Value | Computational Prediction | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 3.1 | 3.4 (B3LYP/6-31G*) | |

| Fluorescence Lifetime (ns) | 12.3 | N/A | |

| Crystallographic Density | 1.32 g/cm³ | 1.29 g/cm³ (DFT) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.